molecular formula C12H14Cl3NO B3980019 N-[2-(SEC-BUTYL)PHENYL]-2,2,2-TRICHLOROACETAMIDE

N-[2-(SEC-BUTYL)PHENYL]-2,2,2-TRICHLOROACETAMIDE

Cat. No.: B3980019
M. Wt: 294.6 g/mol
InChI Key: WMUWPXRMWMSRBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(SEC-BUTYL)PHENYL]-2,2,2-TRICHLOROACETAMIDE is an organic compound characterized by its unique structure, which includes a sec-butyl group attached to a phenyl ring and a trichloroacetamide moiety

Properties

IUPAC Name

N-(2-butan-2-ylphenyl)-2,2,2-trichloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl3NO/c1-3-8(2)9-6-4-5-7-10(9)16-11(17)12(13,14)15/h4-8H,3H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUWPXRMWMSRBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1NC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(SEC-BUTYL)PHENYL]-2,2,2-TRICHLOROACETAMIDE typically involves the reaction of 2-(sec-butyl)aniline with trichloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

    Starting Materials: 2-(sec-butyl)aniline and trichloroacetyl chloride.

    Reaction Conditions: The reaction is performed in an inert solvent like dichloromethane at a temperature range of 0-5°C.

    Procedure: Trichloroacetyl chloride is added dropwise to a solution of 2-(sec-butyl)aniline in dichloromethane, with pyridine as a base. The mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(SEC-BUTYL)PHENYL]-2,2,2-TRICHLOROACETAMIDE undergoes various chemical reactions, including:

    Nucleophilic Substitution: The trichloroacetamide group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The sec-butyl group can be oxidized to form corresponding alcohols or ketones.

    Reduction: The trichloroacetamide moiety can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

    Nucleophilic Substitution: Formation of substituted amides or thioamides.

    Oxidation: Formation of sec-butyl alcohol or sec-butyl ketone.

    Reduction: Formation of secondary amines.

Scientific Research Applications

N-[2-(SEC-BUTYL)PHENYL]-2,2,2-TRICHLOROACETAMIDE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(SEC-BUTYL)PHENYL]-2,2,2-TRICHLOROACETAMIDE involves its interaction with specific molecular targets. The trichloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The sec-butyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Comparison with Similar Compounds

Similar Compounds

    N-SEC-BUTYL-2-PHENYL-ACETAMIDE: Similar structure but lacks the trichloroacetamide group.

    N-(2-CHLOROPHENYL)-2,2,2-TRICHLOROACETAMIDE: Similar structure but with a chlorophenyl group instead of a sec-butyl group.

Uniqueness

N-[2-(SEC-BUTYL)PHENYL]-2,2,2-TRICHLOROACETAMIDE is unique due to the presence of both the sec-butyl and trichloroacetamide groups, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(SEC-BUTYL)PHENYL]-2,2,2-TRICHLOROACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-[2-(SEC-BUTYL)PHENYL]-2,2,2-TRICHLOROACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.